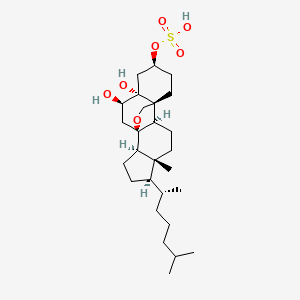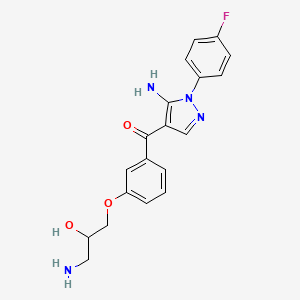
Pentoxifylline metabolite M-3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pentoxifylline metabolite M-3, also known as 1-(4,5-dihydroxyhexyl)-3,7-dihydro-3,7-dimethyl-1H-purine-2,6-dione, is a chemical compound with the molecular formula C13H20N4O4 and a molecular weight of 296.32 g/mol . This compound is a metabolite of pentoxifylline, a drug commonly used to improve blood flow in patients with circulation problems .
准备方法
The synthesis of Pentoxifylline metabolite M-3 involves the reaction of 1,3-dimethylxanthine with 4,5-dihydroxyhexylamine under specific conditions. The reaction typically requires a solvent such as dimethyl sulfoxide and a catalyst like triethylamine. The mixture is heated to a temperature of around 80°C for several hours to ensure complete reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
化学反应分析
Pentoxifylline metabolite M-3 undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of substituted purine derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to 100°C. Major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .
科学研究应用
Pentoxifylline metabolite M-3 has several scientific research applications:
Chemistry: It is used as a reference compound in the study of purine derivatives and their chemical properties.
Biology: The compound is studied for its effects on cellular processes, particularly in relation to its parent compound, pentoxifylline.
Medicine: Research focuses on its potential therapeutic effects, including its role in improving blood flow and reducing inflammation.
Industry: It is used in the development of new pharmaceuticals and as a standard in quality control processes.
作用机制
The mechanism of action of Pentoxifylline metabolite M-3 involves its interaction with specific molecular targets and pathways. As a metabolite of pentoxifylline, it is believed to exert similar effects by inhibiting phosphodiesterase, leading to increased levels of cyclic adenosine monophosphate (cAMP) in cells. This results in vasodilation, improved blood flow, and reduced inflammation .
相似化合物的比较
Pentoxifylline metabolite M-3 can be compared with other similar compounds, such as:
Pentoxifylline: The parent compound, known for its vasodilatory effects.
Theobromine: Another purine derivative with similar chemical structure but different pharmacological effects.
Caffeine: A well-known stimulant with a similar purine structure but distinct biological activity.
This compound is unique due to its specific hydroxylated side chain, which distinguishes it from other purine derivatives and contributes to its unique pharmacological properties .
属性
分子式 |
C13H20N4O4 |
|---|---|
分子量 |
296.32 g/mol |
IUPAC 名称 |
1-(4,5-dihydroxyhexyl)-3,7-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C13H20N4O4/c1-8(18)9(19)5-4-6-17-12(20)10-11(14-7-15(10)2)16(3)13(17)21/h7-9,18-19H,4-6H2,1-3H3 |
InChI 键 |
ZJBOLBRXIQZJSF-UHFFFAOYSA-N |
规范 SMILES |
CC(C(CCCN1C(=O)C2=C(N=CN2C)N(C1=O)C)O)O |
同义词 |
lisofylline 4,5-diol lisofylline-4,5-diol |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



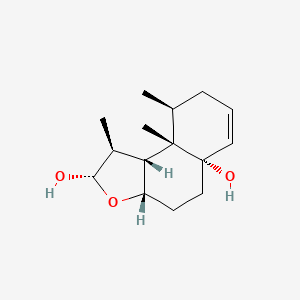
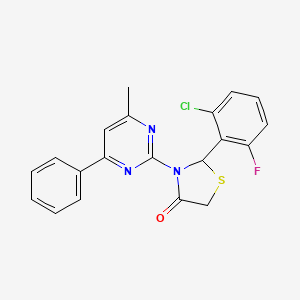





![1-[5-(hydroxymethyl)-2-furyl]-9H-pyrido[3,4-b]indole-3-carboxamide](/img/structure/B1258442.png)
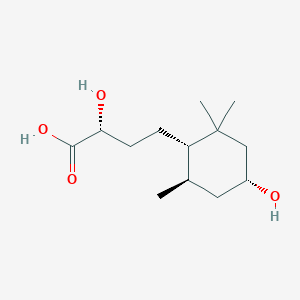
![2-[[(Z)-3-(3-carbamimidoylphenyl)-2-fluoroprop-2-enyl]-[3-carbamoyl-4-(1-ethanimidoylpiperidin-4-yl)oxyphenyl]sulfamoyl]acetic acid;dihydrochloride](/img/structure/B1258445.png)
